molecular formula C14H14N2O2 B2708566 N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide CAS No. 1982260-18-3

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide

Cat. No.: B2708566
CAS No.: 1982260-18-3
M. Wt: 242.278
InChI Key: RLTMFMKUMLGROY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with an appropriate pyridine derivative. One common method involves the acylation of 2,6-dimethylaniline with a pyridine-2-carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the phenyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: This compound shares a similar phenyl group but differs in the presence of a piperazine ring.

    N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another related compound with a different heterocyclic structure.

Uniqueness

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)13(9)16-14(18)11-7-4-8-12(17)15-11/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTMFMKUMLGROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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